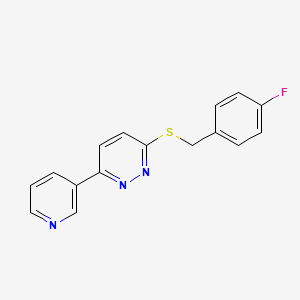

3-((4-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine

Descripción

3-((4-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 4-fluorobenzylthio group and a pyridin-3-yl group

Propiedades

IUPAC Name |

3-[(4-fluorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3S/c17-14-5-3-12(4-6-14)11-21-16-8-7-15(19-20-16)13-2-1-9-18-10-13/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGJJJVUGSMOSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

Introduction of the Pyridin-3-yl Group: This can be achieved through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-3-yl boronic acid and a halogenated pyridazine.

Attachment of the 4-Fluorobenzylthio Group: This step involves the nucleophilic substitution of a halogenated pyridazine with 4-fluorobenzylthiol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

3-((4-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyridazine derivatives.

Substitution: Substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

3-((4-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaics.

Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific proteins or nucleic acids.

Mecanismo De Acción

The mechanism of action of 3-((4-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparación Con Compuestos Similares

Similar Compounds

- 3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine

- 3-((4-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine

- 3-((4-Methoxybenzyl)thio)-6-(pyridin-3-yl)pyridazine

Uniqueness

3-((4-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to specific targets, making it a valuable scaffold in drug design.

Actividad Biológica

3-((4-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from diverse research sources.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H12FN3S

- Molecular Weight : 299.35 g/mol

- CAS Number : 7207317

This compound features a pyridazine core substituted with a 4-fluorobenzylthio group and a pyridine moiety, which is significant for its biological activity.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key steps include:

- Formation of the Pyridazine Ring : Utilizing appropriate reagents to construct the pyridazine scaffold.

- Introduction of the Thioether Group : Employing methods such as nucleophilic substitution to attach the 4-fluorobenzyl group to the sulfur atom.

- Final Modifications : Adjusting substituents on the pyridine ring to enhance biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for related compounds often fall within low micromolar ranges, indicating potent activity .

| Compound Name | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.25 | Staphylococcus aureus |

| Compound B | 0.22 | Candida albicans |

| This compound | TBD | TBD |

Antitumor Activity

The compound's structure suggests potential antitumor activity due to its ability to interact with specific cellular targets involved in tumor growth. Preliminary studies suggest that similar compounds may inhibit cell proliferation in various cancer cell lines, although specific data on this compound is limited.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Substituent Variability : The presence of electron-withdrawing groups such as fluorine enhances the lipophilicity and reactivity of the compound, potentially increasing its affinity for biological targets.

- Pyridine Positioning : Variations in the position of substituents on the pyridine ring can significantly affect antimicrobial and antitumor efficacy.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives with thioether linkages showed enhanced activity against resistant strains of bacteria compared to standard antibiotics .

- In Vivo Evaluation : In vivo studies have indicated that certain analogs exhibit low toxicity while maintaining high efficacy against target pathogens, suggesting a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.